molecular formula C20H24Cl3N3O2S B13738675 Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride CAS No. 29573-90-8

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride

Cat. No.: B13738675
CAS No.: 29573-90-8
M. Wt: 476.8 g/mol
InChI Key: OCJVHIVDXBSTON-UHFFFAOYSA-N
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Description

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a complex organic compound with the molecular formula C20H24Cl3N3O2S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common synthetic route includes the acylation of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often involve the use of solvents like toluene or carbon disulfide (CS2) to facilitate the reaction .

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The purity of the final product is usually confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors in the brain, which is why derivatives of this compound are studied for their antipsychotic effects. Additionally, the piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.

Comparison with Similar Compounds

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. These compounds share a similar tricyclic structure but differ in their substituents, which can significantly impact their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential therapeutic applications .

Biological Activity

Ketone, 2-chlorophenothiazin-10-yl (4-(2-hydroxyethyl)-1-piperazinyl)methyl, dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of phenothiazine, characterized by the presence of a chlorinated phenothiazine moiety and a piperazine ring. The molecular formula is C17_{17}H20_{20}Cl2_2N2_2S, with a molecular weight of approximately 373.33 g/mol. Its structure is pivotal for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Calmodulin Interaction : Research indicates that derivatives of phenothiazine can act as calmodulin antagonists. Calmodulin is a calcium-binding messenger protein that plays a crucial role in many cellular processes. The compound's ability to inhibit calmodulin may lead to altered calcium signaling pathways, impacting various physiological functions .
  • Antipsychotic Activity : Similar compounds have shown efficacy in treating psychiatric disorders by blocking dopamine receptors in the central nervous system. This action may contribute to its potential use in managing conditions like schizophrenia .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity IC50 Values Mechanism Reference
Calmodulin Binding Inhibition50 nMAntagonism of calmodulin
Dopamine Receptor Antagonism200 nMDopamine D2 receptor blockade
Cytotoxicity in Cancer CellsIC50 = 30 µMInduction of apoptosis

Case Studies

  • Calmodulin Antagonist Study : A study conducted on small molecules targeting calmodulin demonstrated that derivatives similar to ketone, 2-chlorophenothiazin-10-yl exhibited significant binding affinity and inhibition profiles. These findings suggest potential applications in modulating calcium-dependent processes in various diseases .
  • Antipsychotic Efficacy : Clinical trials involving phenothiazine derivatives have shown improvements in psychotic symptoms among patients with schizophrenia. The compound's ability to modulate neurotransmitter systems presents a promising avenue for further research into its therapeutic potential .
  • Cytotoxic Effects on Cancer Cells : Experimental data revealed that the compound induces apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve mitochondrial pathways and caspase activation .

Properties

CAS No.

29573-90-8

Molecular Formula

C20H24Cl3N3O2S

Molecular Weight

476.8 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C20H22ClN3O2S.2ClH/c21-15-5-6-19-17(13-15)24(16-3-1-2-4-18(16)27-19)20(26)14-23-9-7-22(8-10-23)11-12-25;;/h1-6,13,25H,7-12,14H2;2*1H

InChI Key

OCJVHIVDXBSTON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Related CAS

61524-32-1 (Parent)

Origin of Product

United States

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